N-tert-butyl-1-(2-sulfophenyl)methanimine oxide
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Overview
Description
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide, commonly known as BSPI, is a water-soluble compound that has gained significant attention in the field of scientific research. It is a highly versatile compound that has been used in various applications, including biochemical assays, protein labeling, and fluorescence microscopy.
Mechanism Of Action
BSPI works by binding to proteins through a covalent bond between the sulfonic acid group and the protein's amino group. This binding results in the formation of a stable adduct that can be detected using various analytical techniques. BSPI has been shown to bind to a wide range of proteins, including enzymes, antibodies, and receptors.
Biochemical And Physiological Effects
BSPI has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the activity or stability of most proteins, making it an ideal tool for studying protein function. However, it has been shown to affect the activity of some enzymes, which should be taken into consideration when designing experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of BSPI is its high water solubility, which makes it easy to incorporate into biological systems. It also has minimal effects on the biochemical and physiological properties of most proteins, making it an ideal tool for studying protein function. However, BSPI has some limitations. It can only be used to label proteins with an amino group, which limits its applicability. Additionally, BSPI has a relatively short half-life, which may limit its use in some experiments.
Future Directions
BSPI has a wide range of potential future applications in scientific research. One potential direction is the development of new BSPI derivatives that can label proteins with different functional groups. Another direction is the development of new analytical techniques that can detect BSPI-labeled proteins with higher sensitivity and specificity. Finally, BSPI can be used in combination with other labeling techniques to study complex biological systems.
Synthesis Methods
BSPI can be synthesized through a multistep process that involves the reaction of tert-butylamine with 2-nitrobenzaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The amine is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form BSPI.
Scientific Research Applications
BSPI has been widely used in scientific research due to its unique properties. It is a highly water-soluble compound that can be easily incorporated into biological systems. BSPI has been used in various applications, including protein labeling, fluorescence microscopy, and biochemical assays. It has been used to study protein-protein interactions, protein folding, and enzyme kinetics.
properties
CAS RN |
113443-50-8 |
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Product Name |
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide |
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16)/b12-8- |
InChI Key |
UEDWDOQXHOTTRB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)O)/[O-] |
SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-] |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-] |
Related CAS |
73475-11-3 (hydrochloride salt) |
synonyms |
2-SPBN 2-sulfoxy phenyl-N-tert-butylnitrone sodium salt N-tert-butyl-(2-sulfophenyl)nitrone N-tert-butyl-alpha-(2-sulfophenyl)nitrone sodium 2-sulfophenyl-N-tert-butyl nitrone |
Origin of Product |
United States |
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